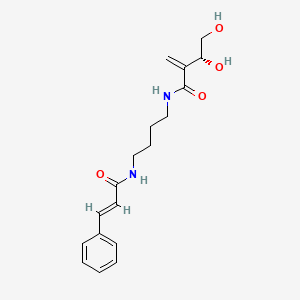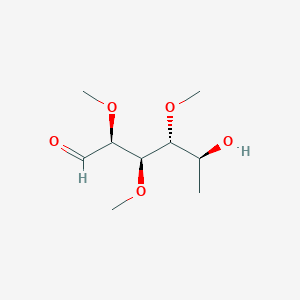
2-Sulfinoacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sulfinoacetaldehyde(1-) is an organosulfinate oxoanion resulting from the deprotonation of the sulfino group of sulfinoacetaldehyde. The major species at pH 7.3. It is a conjugate base of a sulfinoacetaldehyde.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Metabolism
Hypotaurine Aminotransferase Activity : Mammalian tissues possess hypotaurine aminotransferase activity, where one product of transamination is sulfinoacetaldehyde. This study explored the formation of isethionate from sulfinoacetaldehyde, finding no isethionate formed in vitro (Fellman et al., 1980).
Utilization in Bacteria : Paracoccus denitrificans PD1222 uses hypotaurine, which converts to sulfinoacetaldehyde, for growth. The sulfinoacetaldehyde spontaneously desulfinates to acetaldehyde and sulfite, supporting bacterial metabolism (Felux et al., 2013).
Fluorescent Probes and Detection Methods
- Sulphide Detection : A selective sulphide-trapping strategy using sulphide addition to an aldehyde, forming hemithioacetal and eventually thioacetal, involves sulfinoacetaldehyde. This method aids in creating fluorescent probes for detecting sulphides in biological contexts (Qian et al., 2011).
Chemical Reactions and Synthesis
Gem-Difluoroolefination : Difluoromethyl 2-pyridyl sulfone acts as a gem-difluoroolefination reagent for aldehydes and ketones, involving a stable fluorinated sulfinate intermediate (Zhao et al., 2010).
Julia-Kocienski Reaction : A computational study of the Julia-Kocienski olefination involving acetaldehyde and ethyl 1-phenyl-1H-tetrazol-5-yl sulfone highlighted complex mechanisms where sulfinoacetaldehyde derivatives might play a role (Legnani et al., 2015).
Cocatalyzed Enantioselective Protonation : Chiral sulfinamides, potentially involving sulfinoacetaldehyde derivatives, were used in enantioselective protonation reactions to create cycloalkanones (Beck et al., 2011).
Eigenschaften
Produktname |
2-Sulfinoacetaldehyde |
|---|---|
Molekularformel |
C2H3O3S- |
Molekulargewicht |
107.11 g/mol |
IUPAC-Name |
2-oxoethanesulfinate |
InChI |
InChI=1S/C2H4O3S/c3-1-2-6(4)5/h1H,2H2,(H,4,5)/p-1 |
InChI-Schlüssel |
GPIFJZBDHMKDSK-UHFFFAOYSA-M |
Kanonische SMILES |
C(C=O)S(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



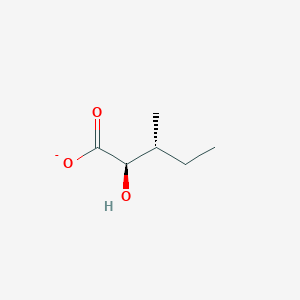
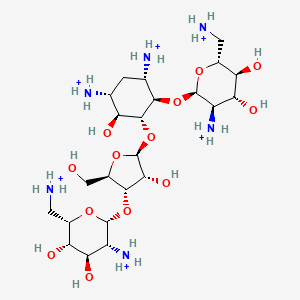


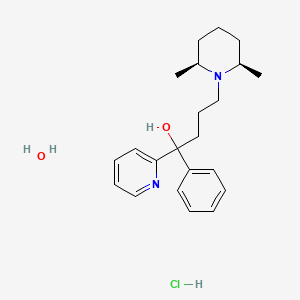
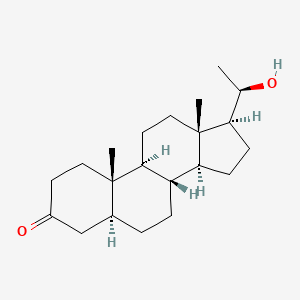


![(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1262132.png)
![(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1262133.png)

